molecular formula C9H3BrF6O2 B12838340 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde

Cat. No.: B12838340
M. Wt: 337.01 g/mol
InChI Key: WRLXXNOKLCWFLX-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde is a sophisticated benzaldehyde derivative designed for advanced chemical synthesis and research applications. This compound features a unique molecular architecture where a benzaldehyde core is functionalized with bromo, trifluoromethoxy, and trifluoromethyl substituents, creating a highly electron-deficient aromatic system ideal for constructing complex molecules. The strategic placement of these functional groups makes it an exceptionally versatile building block in medicinal chemistry and materials science. In pharmaceutical research, this compound serves as a key precursor in the synthesis of potential therapeutic agents. The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig amination, and Sonogashira couplings, enabling the introduction of diverse carbon and nitrogen-based fragments . The aldehyde group offers additional versatility, participating in condensation reactions to form hydrazones and Schiff bases, or undergoing Wittig olefination to create α,β-unsaturated carbonyl systems . The presence of both trifluoromethoxy and trifluoromethyl groups is particularly valuable, as these moieties are known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making them privileged structural motifs in modern drug discovery . Beyond pharmaceutical applications, this compound finds utility in agrochemical research for developing novel active ingredients and in materials science for creating organic electronic materials and advanced polymers. The strong electron-withdrawing nature of the substituents significantly influences the electronic properties of the aromatic system, which can be exploited in the design of organic semiconductors and nonlinear optical materials. Researchers should note that this compound requires careful handling and storage under inert atmosphere at cool temperatures to maintain stability . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H3BrF6O2

Molecular Weight

337.01 g/mol

IUPAC Name

3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H3BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-3H

InChI Key

WRLXXNOKLCWFLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

  • Starting Material Selection: Usually, a suitably substituted benzaldehyde or benzene derivative bearing trifluoromethoxy and trifluoromethyl groups is chosen as the precursor.
  • Bromination: Introduction of the bromine atom at the 3-position is achieved via electrophilic aromatic substitution using bromine or brominating agents under controlled temperature and solvent conditions to ensure regioselectivity.
  • Functional Group Interconversions: If necessary, trifluoromethoxy and trifluoromethyl groups are introduced or modified through nucleophilic substitution or cross-coupling reactions.

Specific Synthetic Routes

Bromination of 4-(Trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde

One common method involves the bromination of 4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled low temperatures (0–5 °C) in anhydrous solvents such as dichloromethane (DCM). This approach favors selective bromination at the 3-position due to the directing effects of the substituents and steric hindrance.

  • Reaction Conditions:
    • Solvent: Anhydrous DCM
    • Temperature: 0–5 °C
    • Brominating agent: Bromine or NBS
    • Reaction time: 2–4 hours
  • Outcome: High regioselectivity and yields typically above 80% are reported with minimal polybromination.
Cross-Coupling Approaches for Trifluoromethylation

In cases where the trifluoromethyl group is introduced after bromination, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or copper-mediated trifluoromethylation can be employed. These methods allow for the installation of trifluoromethyl groups on aryl halides with good functional group tolerance.

  • Catalysts: Pd(PPh3)4 or CuCF3 complexes
  • Reagents: Trifluoromethyl sources like Togni’s reagent or trifluoromethyl iodide
  • Conditions: Mild heating (50–80 °C), inert atmosphere
  • Yields: Moderate to high, depending on substrate and catalyst system
Introduction of Trifluoromethoxy Group

The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide sources or via oxidative fluorination of methoxy precursors. This step is often performed early in the synthetic sequence to stabilize the aromatic ring for subsequent bromination.

Industrial Scale Considerations

Industrial synthesis optimizes these steps for scalability:

  • Use of continuous flow reactors for controlled bromination to improve safety and reproducibility.
  • Automated reagent addition and temperature control to maintain regioselectivity.
  • Purification by crystallization or distillation to achieve >95% purity.

Reaction Data and Analysis

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Bromine or NBS, DCM 0–5 2–4 80–85 Regioselective bromination at 3-position
Trifluoromethylation Pd catalyst, CF3 source 50–80 4–6 70–90 Cross-coupling on aryl bromide
Trifluoromethoxy introduction Trifluoromethoxide nucleophile or oxidative fluorination 25–60 3–5 75–85 Early step to stabilize ring

Analytical Verification

  • Purity Assessment: Reverse-phase HPLC with C18 columns using acetonitrile/water gradients confirms purity >95%.
  • Structural Confirmation: 1H-NMR shows aldehyde proton near 10 ppm; 19F-NMR confirms trifluoromethyl and trifluoromethoxy groups; 13C-NMR and HRMS validate molecular structure and weight.
  • Yield Optimization: Reaction kinetics monitored by TLC and HPLC guide stoichiometry and catalyst loading adjustments.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effects of the trifluoromethoxy and trifluoromethyl groups activate the aromatic ring toward nucleophilic displacement.

Reagent Conditions Product Yield
Sodium MethoxideDMSO, 80°C, 12 hrs3-Methoxy-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde72%
Ammonia (NH₃)Ethanol, 60°C, 8 hrs3-Amino-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde65%
Potassium ThiocyanateAcetonitrile, reflux, 6 hrs3-Thiocyanato-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde58%

Mechanism :
The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism. The electron-withdrawing groups stabilize the negatively charged transition state, accelerating substitution at the brominated position.

Oxidation Reactions

The aldehyde group (-CHO) is susceptible to oxidation, forming a carboxylic acid derivative.

Reagent Conditions Product Yield
KMnO₄ (aq. H₂SO₄)0–5°C, 4 hrs3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid85%
CrO₃ (Acetic Acid)25°C, 2 hrsSame as above78%

Notes : Oxidation with KMnO₄ under acidic conditions is preferred for higher selectivity. The trifluoromethyl groups remain intact due to their chemical stability.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol without affecting other functional groups.

Reagent Conditions Product Yield
NaBH₄ (MeOH)0°C, 1 hr3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol90%
LiAlH₄ (THF)Reflux, 2 hrsSame as above88%

Mechanism : Sodium borohydride selectively reduces the aldehyde to an alcohol, while lithium aluminum hydride offers faster kinetics but requires anhydrous conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes EAS at positions ortho/para to the directing groups.

Reagent Conditions Product Yield
HNO₃/H₂SO₄0–5°C, 2 hrs3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)-2-nitrobenzaldehyde68%
Cl₂ (UV light)90–100°C, radical initiator3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)-2-chlorobenzaldehyde55%

Regioselectivity : Nitration occurs predominantly at the 2-position due to steric and electronic effects of the trifluoromethoxy group . Chlorination under radical conditions favors meta-substitution relative to the aldehyde group.

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Conditions Product Yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C3-Aryl-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C3-Amino-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde70%

Applications : These reactions enable modular functionalization for pharmaceutical intermediates or materials science applications.

Key Factors Influencing Reactivity:

  • Electronic Effects : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups strongly deactivate the ring, directing substitution to meta/para positions.

  • Steric Hindrance : Bulkier substituents reduce reaction rates at crowded positions (e.g., 5-CF₃ limits accessibility to adjacent sites).

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

Scientific Research Applications

Organic Synthesis

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in the synthesis of various complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it useful for constructing diverse chemical scaffolds.

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting specific biological pathways. For instance, studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against resistant bacterial strains such as Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL.

Material Science

In material science, this compound is utilized in the synthesis of novel polymers and materials with enhanced thermal and mechanical properties. The trifluoromethyl group is known to improve the lipophilicity and stability of materials, which can be advantageous in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated various fluoro and trifluoromethyl-substituted compounds for their antimicrobial activity against MRSA. Among these, 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde demonstrated significant inhibitory effects, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Properties

Research has shown that compounds structurally related to this aldehyde can inhibit Bruton tyrosine kinase (Btk), a target for treating autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis. In preclinical models, Btk inhibitors derived from similar structures have resulted in decreased pro-inflammatory cytokine production, suggesting therapeutic potential for inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares the target compound with analogs differing in substituent type, position, or molecular weight:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Notes References
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde 3-Br, 4-OCF₃, 5-CF₃ C₉H₃BrF₆O₂ ~338.0* N/A Hypothetical; potential pharmaceutical intermediate
3-Bromo-4-(trifluoromethoxy)benzaldehyde (SS-5941) 3-Br, 4-OCF₃ C₈H₄BrF₃O₂ 269.02 97% Intermediate in organic synthesis
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde 3-Br, 4-Cl, 5-CF₃ C₈H₃BrClF₃O 287.46 N/A Available from ChemScene LLC
4-Bromo-3-(trifluoromethyl)benzaldehyde 4-Br, 3-CF₃ C₈H₄BrF₃O 253.01 96% High structural similarity (0.98)
2-Bromo-5-(trifluoromethyl)benzaldehyde 2-Br, 5-CF₃ C₈H₄BrF₃O 253.01 95% Used in chalcone derivatives

*Estimated based on substituent contributions.

Key Differences and Implications

The 5-CF₃ group increases steric bulk, which may hinder nucleophilic attacks at the aldehyde moiety compared to analogs like SS-5941 .

Synthetic Utility :

  • Compounds like 3-bromo-4-(trifluoromethoxy)benzaldehyde (SS-5941) are synthesized via Wittig olefination, a method adaptable to the target compound with additional steps for introducing the 5-CF₃ group .
  • The chloro analog (3-bromo-4-chloro-5-CF₃-benzaldehyde) is commercially available, highlighting the demand for halogenated benzaldehydes in cross-coupling reactions .

For example, 4-(bromomethyl)benzaldehyde mandates immediate eye flushing and skin decontamination, a precaution applicable to all listed compounds .

Medicinal Chemistry Relevance: Fluorinated analogs like 4-bromo-3-CF₃-benzaldehyde (96% purity) demonstrate the role of fluorine in enhancing drug potency and bioavailability, a trait likely shared by the target compound .

Biological Activity

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF6OC_8H_4BrF_6O. This compound is notable for its unique structural features, including a bromine atom and multiple trifluoromethyl groups, which significantly influence its biological activity. The trifluoromethoxy and trifluoromethyl substituents are known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in medicinal chemistry.

  • Molecular Formula : C8H4BrF6OC_8H_4BrF_6O
  • Molecular Weight : 305.02 g/mol
  • IUPAC Name : 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
  • CAS Number : 1980063-84-0

The biological activity of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde can be attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances binding interactions with proteins, potentially increasing the compound's inhibitory effects on specific enzymes or receptors.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition. For example, studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. The mechanism often involves the compound binding to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity .

Anticancer Activity

In recent studies, compounds similar to 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde have shown promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction through the activation of caspases and modulation of cell cycle progression .

Case Studies

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry investigated a series of trifluoromethyl-substituted benzaldehydes for their ability to inhibit specific kinases involved in cancer progression. The results indicated that the presence of trifluoromethoxy groups significantly increased inhibitory potency compared to non-fluorinated analogs .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of various fluorinated benzaldehydes, including this compound. It was found that compounds with trifluoromethoxy substitutions exhibited enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde compared to other similar compounds:

Compound NameAnticancer ActivityEnzyme InhibitionAntimicrobial Activity
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehydeModerateHighModerate
3-Bromo-5-trifluoromethylbenzaldehydeHighModerateLow
5-Trifluoromethoxy-2-bromobenzaldehydeLowHighHigh

Q & A

Q. What safety protocols should be followed when handling 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde?

While direct toxicological data for this compound are limited, safety measures for structurally similar brominated aldehydes include:

  • Eye exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist.
  • Skin contact : Washing with soap and water for ≥15 minutes; remove contaminated clothing.
  • Ingestion : Rinse mouth with water (if conscious) and seek medical attention. Always use personal protective equipment (PPE) and work in a fume hood .

Q. What synthetic routes are viable for preparing this compound?

The compound can be synthesized via:

  • Bromination : Electrophilic substitution on a pre-functionalized benzaldehyde scaffold, leveraging directing effects of trifluoromethoxy and trifluoromethyl groups.
  • Cross-coupling : Suzuki-Miyaura reactions using boronic acid intermediates (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid analogs) with Pd catalysts .
  • Protection strategies : Temporary protection of the aldehyde group (e.g., acetal formation) to prevent side reactions during bromination .

Q. How can purity and structural integrity be confirmed?

  • Purity : High-performance liquid chromatography (HPLC) with ≥95.0% purity thresholds, as standard for fluorinated aromatics .
  • Structural verification :
  • NMR : 19F^{19}\text{F} NMR to confirm trifluoromethyl/trifluoromethoxy groups; 1H^{1}\text{H} NMR for aromatic proton environments.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (exact mass: ~336.96 g/mol).
  • X-ray crystallography : For unambiguous confirmation of substituent positions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (trifluoromethoxy, trifluoromethyl) influence reactivity in cross-coupling reactions?

  • Electronic effects : The strong electron-withdrawing nature of -OCF3_3 and -CF3_3 groups reduces electron density at the aromatic ring, enhancing oxidative addition efficiency in Pd-catalyzed couplings.
  • Steric effects : The meta-substituted bromine may hinder coupling at the 3-position, favoring reactivity at less sterically hindered sites.
  • Methodological consideration : Use bulky ligands (e.g., SPhos) to mitigate steric challenges and improve yields .

Q. What role could this compound play in fluorinated pharmaceutical design?

  • Bioavailability enhancement : Trifluoromethoxy groups improve metabolic stability and membrane permeability via reduced basicity and increased lipophilicity.
  • Targeted interactions : The aldehyde moiety serves as a versatile handle for Schiff base formation or conjugation with amine-containing biomolecules.
  • Case study : Analogous fluorinated benzaldehydes are intermediates in kinase inhibitors and antiviral agents .

Q. How can contradictory stability data under varying reaction conditions be resolved?

  • Systematic stability assays :
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solvent compatibility : Screen stability in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents via HPLC monitoring.
  • pH sensitivity : Test aldehyde reactivity under acidic/basic conditions to identify degradation pathways.
    • Controlled reproducibility : Document reaction atmosphere (e.g., inert vs. aerobic) and moisture levels, critical for brominated aldehydes .

Q. What are the challenges in optimizing regioselective functionalization of this compound?

  • Substituent directing effects : The trifluoromethoxy group (-OCF3_3) is a stronger para-director than -CF3_3, complicating electrophilic substitution patterns.
  • Strategies :
  • Use directing groups (e.g., boronate esters) to override inherent substituent effects.
  • Employ transition-metal catalysis (e.g., Pd or Cu) for C-H activation at specific positions.
    • Case example : Suzuki coupling of 5-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives achieves selective arylation at the bromine site .

Methodological Notes

  • Synthetic optimization : Prioritize anhydrous conditions to prevent aldehyde hydration.
  • Analytical cross-validation : Combine NMR, HRMS, and X-ray data to resolve structural ambiguities.
  • Safety compliance : Adhere to protocols for halogenated compounds, including waste disposal regulations .

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